molecular formula C8H6Cl2O2 B1356412 2,4-Dichloro-3-methylbenzoic acid CAS No. 83277-23-0

2,4-Dichloro-3-methylbenzoic acid

Cat. No. B1356412
M. Wt: 205.03 g/mol
InChI Key: KYAATGSGTLPBHN-UHFFFAOYSA-N
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Patent
US06576596B1

Procedure details

60 ml of concentrated sulfuric acid were added dropwise to a solution of 424.0 g (2 mol) of 2,4-dichloro-3-methylbenzoic acid and 1500 ml of methanol. After heating for 5 hours under reflux, the reaction mixture was cooled, concentrated under reduced pressure and then taken up in 1000 ml of methylene chloride. The organic phase was washed with water, then with 5% strength of sodium hydrogen carbonate solution and then again with water, dried and concentrated under reduced pressure. 401.0 g of methyl 2,4-dichloro-3-methylbenzoate were obtained.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
424 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[C:15]([CH3:16])=[C:14]([Cl:17])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH3:18]O>>[Cl:6][C:7]1[C:15]([CH3:16])=[C:14]([Cl:17])[CH:13]=[CH:12][C:8]=1[C:9]([O:11][CH3:18])=[O:10]

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
424 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1C)Cl
Name
Quantity
1500 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 5% strength of sodium hydrogen carbonate solution and then again with water, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=CC(=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 401 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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